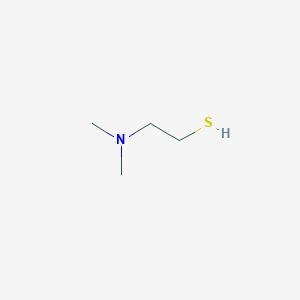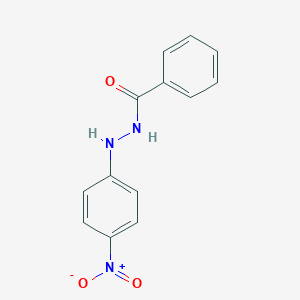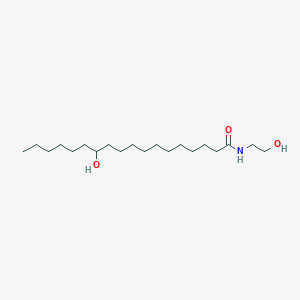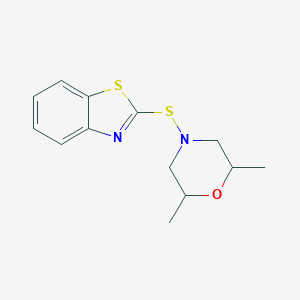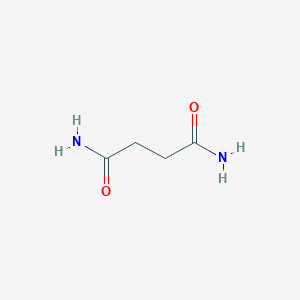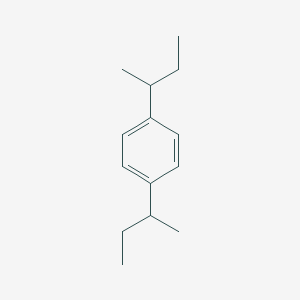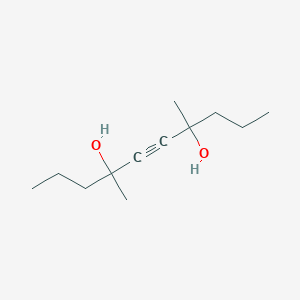
4,7-Dimethyl-5-decyne-4,7-diol
Overview
Description
4,7-Dimethyl-5-decyne-4,7-diol, also known as Surfynol 102, is a chemical compound with the molecular formula C12H22O2 . It has a molecular weight of 198.30 g/mol .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyl-5-decyne-4,7-diol can be represented by the InChI string:InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 . The compound has two hydroxyl groups (OH) attached to a decyne structure with two methyl groups (CH3) at the 4th and 7th carbon . Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has 6 rotatable bonds . The topological polar surface area is 40.5 Ų . The compound has a complexity of 213 .Scientific Research Applications
Surfactant
4,7-Dimethyldec-5-yne-4,7-diol is a non-ionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
High-Production Chemical
This compound is considered a high-production chemical . High-production chemicals are those produced or imported in the largest quantities in a country, often used in a variety of industrial applications.
Environmental Prevalence
Due to its low biodegradation rate, 4,7-Dimethyldec-5-yne-4,7-diol possesses a potentially high prevalence in the environment . This means it can persist in the environment for a long time, which could have implications for environmental health and pollution.
Human Biomonitoring
A human biomonitoring (HBM) method has been developed for 4,7-Dimethyldec-5-yne-4,7-diol . This involves tracking the presence of the chemical in human biological samples, such as blood or urine, to assess exposure levels and potential health effects.
Metabolism Study
Studies have been conducted on the metabolism of 4,7-Dimethyldec-5-yne-4,7-diol in humans . These studies help understand how the body processes the chemical, including how quickly it is absorbed, metabolized, and excreted.
Use in Manufacturing
The physicochemical properties of 4,7-Dimethyldec-5-yne-4,7-diol allow for a broad range of applications such as adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants and polymerization reactions .
Mechanism of Action
Future Directions
While specific future directions for 4,7-Dimethyl-5-decyne-4,7-diol are not mentioned in the search results, its use as a surfactant suggests potential applications in industries that require the reduction of surface tension, such as in the formulation of paints, inks, and coatings .
Relevant Papers
- A paper titled “Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration” discusses the metabolism and excretion kinetics of a related compound .
- Another paper titled “Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS” discusses the determination of a specific metabolite for a related compound .
- A paper titled “(Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures” discusses the ecotoxicological effects of a related compound .
properties
IUPAC Name |
4,7-dimethyldec-5-yne-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFFIBKYQSDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#CC(C)(CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925349 | |
| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-5-decyne-4,7-diol | |
CAS RN |
126-87-4 | |
| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surfynol 102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
